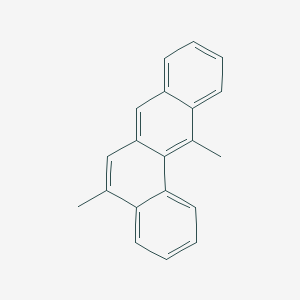
5,12-Dimethylbenz(a)anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
5,12-Dimethylbenz(a)anthracene can be synthesized through various organic synthesis methods. One common approach involves the alkylation of benz(a)anthracene with methyl groups at the 5 and 12 positions . The reaction typically requires a strong acid catalyst, such as aluminum chloride (AlCl3), and is conducted under controlled temperature conditions to ensure selective methylation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity . The compound is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
5,12-Dimethylbenz(a)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for electrophilic substitution reactions.
Major Products
Oxidation: Quinones and hydroxylated derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated and sulfonated derivatives.
Scientific Research Applications
5,12-Dimethylbenz(a)anthracene is extensively used in scientific research, particularly in the fields of:
Chemistry: As a model compound to study polycyclic aromatic hydrocarbons and their reactions.
Biology: To investigate the biological effects of carcinogens and their interactions with cellular components.
Medicine: In cancer research to induce tumors in animal models and study the mechanisms of carcinogenesis.
Industry: As a reference compound in environmental monitoring and pollution studies.
Mechanism of Action
5,12-Dimethylbenz(a)anthracene exerts its effects through metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can bind to DNA and cause mutations . These mutations can initiate the process of carcinogenesis by altering the expression of oncogenes and tumor suppressor genes . The compound primarily targets the aryl hydrocarbon receptor (AhR) pathway, which regulates the expression of various genes involved in xenobiotic metabolism .
Comparison with Similar Compounds
Similar Compounds
7,12-Dimethylbenz(a)anthracene: Another potent carcinogenic polycyclic aromatic hydrocarbon with similar structure and properties.
Benz(a)anthracene: The parent compound without methyl groups, also known for its carcinogenic properties.
9,10-Dimethyl-1,2-benzanthracene: A structural isomer with different methyl group positions.
Uniqueness
5,12-Dimethylbenz(a)anthracene is unique due to its specific methylation pattern, which influences its reactivity and biological activity . The position of the methyl groups affects the compound’s ability to interact with enzymes and DNA, making it a valuable tool in studying the structure-activity relationships of carcinogens .
Properties
CAS No. |
21297-22-3 |
|---|---|
Molecular Formula |
C20H16 |
Molecular Weight |
256.3 g/mol |
IUPAC Name |
5,12-dimethylbenzo[a]anthracene |
InChI |
InChI=1S/C20H16/c1-13-11-16-12-15-7-3-4-9-18(15)14(2)20(16)19-10-6-5-8-17(13)19/h3-12H,1-2H3 |
InChI Key |
NGDOAMUCOVXUSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC3=CC=CC=C3C(=C2C4=CC=CC=C14)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















